molecular formula C21H28N2O3 B13753509 2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate CAS No. 77944-90-2

2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate

Cat. No.: B13753509
CAS No.: 77944-90-2
M. Wt: 356.5 g/mol
InChI Key: JKDSOFUTHPCORU-UHFFFAOYSA-N
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Description

2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate is a chemical compound with the molecular formula C21H28N2O3. It is known for its unique structure, which includes a diethylamino group, a methoxy group, and a phenylpropyl group attached to a carbanilate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate typically involves the reaction of 2-diethylamino-3-methoxy-3-phenylpropylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbanilates.

Scientific Research Applications

2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diethylamino-3-methoxy-3-phenylpropylamine
  • 2-Diethylamino-3-methoxy-3-phenylpropyl isocyanate
  • 2-Diethylamino-3-methoxy-3-phenylpropyl carbamate

Uniqueness

2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

77944-90-2

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

[2-(diethylamino)-3-methoxy-3-phenylpropyl] N-phenylcarbamate

InChI

InChI=1S/C21H28N2O3/c1-4-23(5-2)19(20(25-3)17-12-8-6-9-13-17)16-26-21(24)22-18-14-10-7-11-15-18/h6-15,19-20H,4-5,16H2,1-3H3,(H,22,24)

InChI Key

JKDSOFUTHPCORU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(COC(=O)NC1=CC=CC=C1)C(C2=CC=CC=C2)OC

Origin of Product

United States

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